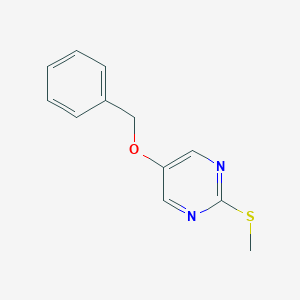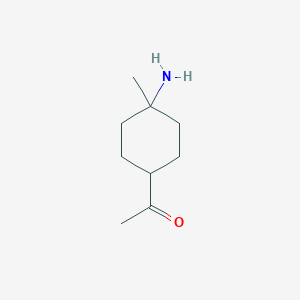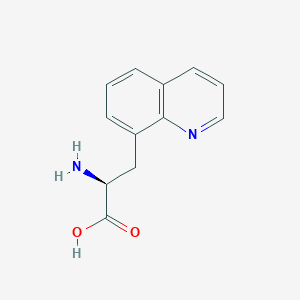
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a dihydropyridine derivative with two ester groups (diethyl dicarboxylate), a bromophenyl group, and two methyl groups . Dihydropyridines are a class of compounds that are often used in medicinal chemistry, particularly in the development of calcium channel blockers .
Molecular Structure Analysis
The compound likely has a planar structure around the dihydropyridine ring due to the conjugated system of pi bonds. The bromophenyl group is likely to be in the plane of the ring, while the ester groups may rotate around the single bonds .Chemical Reactions Analysis
Dihydropyridines can undergo a variety of reactions, including oxidation to yield pyridine derivatives. The ester groups can undergo reactions typical of esters, such as hydrolysis, and the bromine atom on the phenyl ring makes it more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence of the bromine atom, which is quite electronegative and could influence the compound’s polarity and solubility .Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through a multistep reaction involving the use of various reagents and catalysts.", "Starting Materials": [ "2-bromobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "acetic acid", "methyl iodide", "piperidine", "sodium ethoxide", "dimethyl malonate", "benzaldehyde", "sodium hydroxide", "ethyl bromoacetate" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-α,β-unsaturated ketone by reacting 2-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Alkylation of 2-bromo-α,β-unsaturated ketone with methyl iodide and piperidine to form 4-(2-bromophenyl)-2-methyl-3-buten-2-ol.", "Step 3: Formation of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester by reacting 4-(2-bromophenyl)-2-methyl-3-buten-2-ol with dimethyl malonate in the presence of sodium ethoxide.", "Step 4: Cyclization of 4-(2-bromophenyl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester with benzaldehyde in the presence of sodium hydroxide to form Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.", "Step 5: Final step involves the purification of the product by recrystallization." ] } | |
CAS RN |
861927-02-8 |
Product Name |
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Molecular Formula |
C19H20BrNO4 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22BrNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 |
InChI Key |
GVWVWVAVGGKGKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OCC)C)C |
Pictograms |
Irritant |
synonyms |
4-(2-Bromophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Diethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



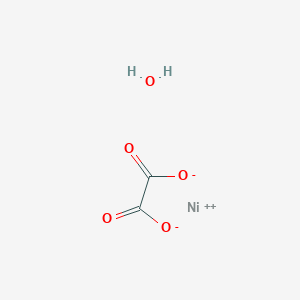
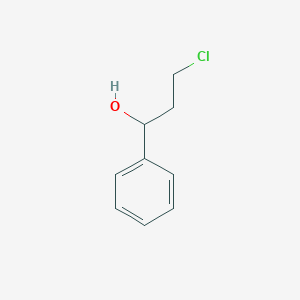
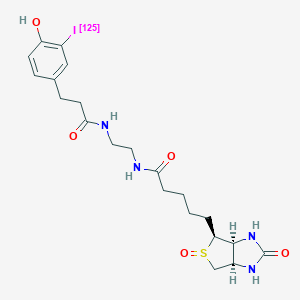
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)



